molecular formula C7H3ClFN3O2 B13679681 2-Chloro-4-fluoro-5-nitrobenzimidazole

2-Chloro-4-fluoro-5-nitrobenzimidazole

Cat. No.: B13679681
M. Wt: 215.57 g/mol
InChI Key: UWGVAFIOMRDQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-5-nitrobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-nitrobenzimidazole typically involves the reaction of 2-chloro-4-fluoroaniline with nitrobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-nitrobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzimidazole derivatives.

    Reduction Reactions: Amino-substituted benzimidazole.

    Oxidation Reactions: Oxidized benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-nitrobenzimidazole involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The presence of the nitro group allows it to undergo redox reactions, which can generate reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzimidazole
  • 4-Fluoro-5-nitrobenzimidazole
  • 2-Chloro-4-fluorobenzimidazole

Uniqueness

2-Chloro-4-fluoro-5-nitrobenzimidazole is unique due to the presence of both chlorine and fluorine atoms along with the nitro group on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C7H3ClFN3O2

Molecular Weight

215.57 g/mol

IUPAC Name

2-chloro-4-fluoro-5-nitro-1H-benzimidazole

InChI

InChI=1S/C7H3ClFN3O2/c8-7-10-3-1-2-4(12(13)14)5(9)6(3)11-7/h1-2H,(H,10,11)

InChI Key

UWGVAFIOMRDQBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Cl)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.